Selective hof1Δ Yeast Inhibition
In a yeast synthetic lethality screen using wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A (1) selectively inhibited the growth of a Hof1 deletion strain. Critically, the structurally related compound pseurotin A (2), which differs only by the absence of the 11-O-methyl group, was isolated from the same fractionation and found to be completely inactive in the identical yeast screen [1]. This constitutes a direct head-to-head comparison within the same experimental system, establishing that the 11-O-methyl substitution is essential for the observed Hof1Δ-selective activity.
| Evidence Dimension | Growth inhibition of Hof1 deletion strain (Saccharomyces cerevisiae) |
|---|---|
| Target Compound Data | Selective inhibition observed (qualitative halo assay positive) |
| Comparator Or Baseline | Pseurotin A: No inhibition observed (inactive in the same assay) |
| Quantified Difference | Activity differential: active vs. inactive (binary qualitative outcome) |
| Conditions | Yeast halo assay with wild-type and Hof1Δ mutant strains; bioassay-guided fractionation from marine-derived Aspergillus fumigatus |
Why This Matters
This differential activity directly defines the unique chemical genetic utility of 11-O-methylpseurotin A as a probe for Hof1-dependent cytokinesis pathways, a function that pseurotin A cannot fulfill.
- [1] Boot, C. M.; Gassner, N. C.; Compton, J. E.; Tenney, K.; Tamble, C. M.; Lokey, R. S.; Holman, T. R.; Crews, P. Pinpointing Pseurotins from a Marine-Derived Aspergillus as Tools for Chemical Genetics Using a Synthetic Lethality Yeast Screen. Journal of Natural Products 2007, 70 (10), 1672–1675. View Source
